molecular formula C26H24N2O2 B13899537 Ethyl 2-(1-tritylpyrazol-3-YL)acetate

Ethyl 2-(1-tritylpyrazol-3-YL)acetate

Cat. No.: B13899537
M. Wt: 396.5 g/mol
InChI Key: NUJBUFOXPHRFSK-UHFFFAOYSA-N
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Description

Ethyl 2-(1-tritylpyrazol-3-yl)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a trityl group attached to a pyrazole ring, which is further connected to an ethyl acetate moiety. The presence of the trityl group imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-tritylpyrazol-3-yl)acetate typically involves the reaction of trityl chloride with pyrazole derivatives under mild and neutral conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the tritylpyrazole intermediate. This intermediate is then reacted with ethyl bromoacetate to yield the final product. The reaction conditions usually involve moderate temperatures and solvent-free environments to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs, making the process economically viable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-tritylpyrazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trityl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Ethyl 2-(1-tritylpyrazol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of ethyl 2-(1-tritylpyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The trityl group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. This interaction can modulate biological processes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 2-(1-tritylpyrazol-3-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the trityl group, which imparts enhanced stability and specific reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 2-(1-tritylpyrazol-3-yl)acetate

InChI

InChI=1S/C26H24N2O2/c1-2-30-25(29)20-24-18-19-28(27-24)26(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,2,20H2,1H3

InChI Key

NUJBUFOXPHRFSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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